molecular formula C18H14O6 B2952838 (Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid CAS No. 859666-96-9

(Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid

Cat. No.: B2952838
CAS No.: 859666-96-9
M. Wt: 326.304
InChI Key: TZBMDXZADURIQF-PXNMLYILSA-N
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Description

(Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a useful research compound. Its molecular formula is C18H14O6 and its molecular weight is 326.304. The purity is usually 95%.
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Scientific Research Applications

Protection Against Liver Injury

One of the significant applications of derivatives related to this compound is in the protection against liver injury. A study demonstrated that a closely related compound, acting as an aldose reductase inhibitor, protected rats from CCl4-induced liver injury and fibrogenesis. This research suggests that by affecting the nuclear factor κB (NF-κB)-dependent expression of cytokines and chemokines, such compounds could serve as novel therapeutic targets for inflammatory pathology (Wang et al., 2012).

Antimicrobial Activity

Research into the antimicrobial properties of compounds structurally similar to the one has been fruitful. A study found that derivatives exhibited potential antimicrobial agents against a panel of bacteria, mycobacteria, and fungi. Among these, certain derivatives showed high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, suggesting their use in tackling resistant bacterial strains (Krátký, Vinšová, & Stolaříková, 2017).

Applications in Organic Solar Cells

Another fascinating application area is in the design of donor materials for organic solar cells. A study focusing on triazatruxene-based donor materials found that structural modifications, including the integration of acceptor moieties like rhodanine-3-acetic acid, could yield compounds with promising optoelectronic properties. These materials exhibited reduced energy gaps and showed potential for efficient photovoltaic applications (Khan et al., 2019).

Mechanism of Action

Target of Action

The primary target of CHEMBL4105165 is currently under investigation . It has been found to inhibit bovine milk xanthine-oxidase , suggesting that it may have a role in modulating this enzyme’s activity.

Mode of Action

Given its inhibitory effect on bovine milk xanthine-oxidase , it is plausible that it binds to this enzyme and prevents it from catalyzing its normal reactions.

Biochemical Pathways

Considering its inhibitory effect on bovine milk xanthine-oxidase , it may impact pathways involving this enzyme, such as purine degradation or reactive oxygen species production.

Result of Action

Given its inhibitory effect on bovine milk xanthine-oxidase , it may reduce the production of uric acid and reactive oxygen species, potentially impacting cellular oxidative stress levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability, its interaction with its target, and its overall effectiveness.

Properties

IUPAC Name

2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-22-12-4-2-11(3-5-12)8-16-18(21)14-7-6-13(9-15(14)24-16)23-10-17(19)20/h2-9H,10H2,1H3,(H,19,20)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBMDXZADURIQF-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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